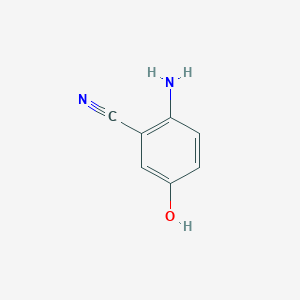

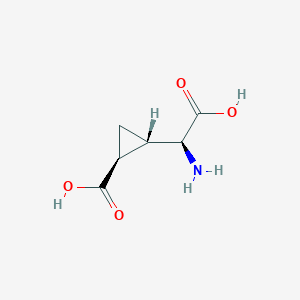

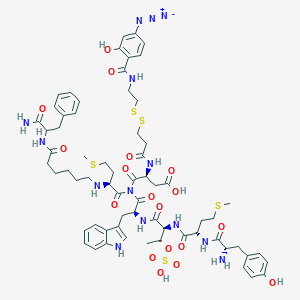

5-Chloro-4-hydrazinylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitrogen-containing derivatives of pyrimidine compounds, such as 5-Chloro-4-hydrazinylpyrimidine, often involves the reaction of chlorinated or hydrazinylated pyrimidine derivatives with amines or carbonyl compounds. Techniques such as IR spectroscopy and mass spectrometry confirm their structures (Sedova, Shkurko, & Nekhoroshev, 2002). Additionally, reactions with hydrazine derivatives can lead to various substituted pyrimidine compounds, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Machoń & Długosz, 1976).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 5-Chloro-4-hydrazinylpyrimidine, is often studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These techniques provide insights into the vibrational and electronic properties of the compounds, as well as their geometric parameters, which are crucial for understanding their chemical reactivity and potential applications (Aayisha et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, leading to a wide range of heterocyclic compounds. For example, hydrazinolysis reactions of pyrimidine derivatives yield triazoles and other nitrogen-rich heterocycles, showcasing the reactivity of the hydrazine group in pyrimidine chemistry (Dickinson & Jacobsen, 1975).

Physical Properties Analysis

The physical properties of 5-Chloro-4-hydrazinylpyrimidine and related compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. X-ray crystallography, for instance, helps elucidate the crystalline structures of these compounds, providing valuable information on their stability, molecular packing, and intermolecular interactions (Vasconcelos et al., 2006).

科学的研究の応用

5-Chloro-4-hydrazinylpyrimidine is a chemical compound with the molecular formula C4H5ClN4 . It’s used in various scientific research and pharmaceutical testing .

One potential application of pyrimidine derivatives, including 5-Chloro-4-hydrazinylpyrimidine, is in the field of pharmacology . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

For example, in the field of pharmacology , indole derivatives, which are structurally similar to pyrimidines, have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

In terms of chemical research , 5-Chloro-4-hydrazinylpyrimidine could be used in the development of new chemical compounds. Its properties and behavior could be studied using various computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

-

Pharmacology : Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

-

Chemical Research : 5-Chloro-4-hydrazinylpyrimidine could be used in the development of new chemical compounds . Its properties and behavior could be studied using various computational chemistry programs .

Safety And Hazards

The safety information for 5-Chloro-4-hydrazinylpyrimidine includes the following hazard statements: H302-H312-H3321. The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P5011.

将来の方向性

The future directions for 5-Chloro-4-hydrazinylpyrimidine are not explicitly mentioned in the search results. However, there are references to the future directions of related compounds, such as hydroxypyrimidines8.

Relevant Papers

The relevant papers for 5-Chloro-4-hydrazinylpyrimidine include studies on the biological potential of indole derivatives9 and the synthesis and biological evaluation of 7-(N-aryl)amino-5-chloro-1-methylaminopyrazolo[4,3-d]pyrimidines10.

特性

IUPAC Name |

(5-chloropyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOCESQYFAIUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-hydrazinylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。